molecular formula C12H10O2 B8446970 1,3-Dihydrobenzo[de]isochromen-1-ol

1,3-Dihydrobenzo[de]isochromen-1-ol

Cat. No.: B8446970
M. Wt: 186.21 g/mol
InChI Key: WLRVFZQIZLFUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydrobenzo[de]isochromen-1-ol is a chemical compound based on the isochromene scaffold, a structure of significant interest in synthetic and medicinal chemistry research. The benzo[de]isochromene core is recognized as a valuable building block for the development of novel compounds with potential biological activity . While specific pharmacological data for this exact compound may be limited, the broader class of isochromene and dihydroisobenzofuran derivatives to which it belongs has demonstrated a diverse and promising range of biological activities in research settings. These include investigated properties such as antitumor, antifungal, antibacterial, and antimicrobial activities . The structural framework is also found in many natural products, making it a key target for synthetic methodologies . Researchers utilize this family of compounds to explore new chemical spaces and develop potential therapeutic agents, particularly in anticancer research where some derivatives have shown promising results against various cancer cell lines . The synthesis and functionalization of such complex heterocyclic structures remain an active area of investigation, with recent advances including electrochemical cyclization methods using silver electrodes to achieve high yields and exceptional regiodivergence without external oxidants . This product is intended for use in these and other early-stage research applications, including as a synthetic intermediate or a standard for analytical method development. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-ol

InChI

InChI=1S/C12H10O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h1-6,12-13H,7H2

InChI Key

WLRVFZQIZLFUJG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C(O1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dihydrobenzo[c]thiophene Derivatives ()

These sulfur-containing analogs (e.g., 6-chloro-4-phenyl-1H-2-benzothiophene, 8g ) exhibit distinct physicochemical properties compared to the oxygen-based target compound:

  • Synthesis: Prepared via HCl-mediated cyclization in methanol at 40–60°C, yielding 14–30% products. This contrasts with the m-xylylene dibromide coupling method for oxygenated derivatives in , which achieved a 14% yield .
  • Spectral Data :
    • IR : Thiophene derivatives show C–S stretching at 1475–1604 cm⁻¹, absent in oxygenated analogs.
    • NMR : Thiophene protons resonate at δ 6.8–7.5 ppm, while oxygenated systems (e.g., ) display upfield shifts due to electron-donating oxygen .

2-(3-Benzo[3,4-D]1,3-Dioxolen-5-ylprop-2-enoyl)indane-1,3-dione ()

This dioxolane-containing compound (C₁₉H₁₂O₅, MW 320.3) shares fused aromatic-oxygenated features but incorporates a ketone-functionalized indane core:

  • Synthesis: Prepared via enol ether formation, differing from the dibromide-mediated routes in .

3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol ()

This boron-oxygen heterocycle (C₉H₉BO₂, MW 159.98) highlights the impact of heteroatom substitution:

  • Synthesis : Derived from triisopropylborate and bromobenzaldehyde precursors, emphasizing boron’s role in modulating electronic properties.

Data Table: Key Parameters of Compared Compounds

Compound Heteroatom Molecular Formula Melting Point (°C) Key Spectral Features Yield
1,3-Dihydrobenzo[de]isochromen-1-ol O Not provided Not available Likely δ 4.5–5.5 ppm (O–CH₂–O)*
6-Chloro-4-phenyl-1H-2-benzothiophene (8g ) S C₁₄H₉ClS 114–115 IR: 1586, 1475 cm⁻¹ 30%
2-(3-Benzo[3,4-D]dioxolen-5-ylprop-2-enoyl)indane-1,3-dione O C₁₉H₁₂O₅ Not provided MS: [M−H]⁺ 1065.5
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol B C₉H₉BO₂ Not provided LogP: 0.63; PSA: 29.46

*Inferred from analogous oxygenated systems in .

Research Findings and Implications

  • Electronic Effects : Oxygenated systems (e.g., ) exhibit higher polarity and lower LogP values compared to sulfur analogs, enhancing solubility for drug delivery .
  • Synthetic Challenges : Low yields (14–30%) in both sulfur- and oxygen-containing systems suggest shared steric or electronic bottlenecks in cyclization steps .
  • Therapeutic Potential: Boron-containing derivatives () demonstrate kinase modulation, a property absent in purely oxygen/sulfur systems, underscoring heteroatom-driven bioactivity .

Preparation Methods

Reaction Mechanism and Conditions

The substrate, o-alkynyl benzyl alcohol, undergoes intramolecular cyclization facilitated by PdCl₂, which activates the alkyne moiety. Concurrently, CuCl₂ acts as a halide source, enabling electrophilic chlorination at the nascent double bond. The reaction proceeds in 1,2-dichloroethane under aerobic conditions at room temperature, achieving completion within 3 hours.

Example Procedure

In a representative synthesis, 41.6 mg (0.2 mmol) of o-phenylethynyl benzyl alcohol was reacted with PdCl₂ (5 mol%) and CuCl₂ (3 equiv) in 1,2-dichloroethane. After purification, the chlorinated product was obtained in 84% yield, as confirmed by <sup>1</sup>H NMR and HRMS.

Substrate Scope and Limitations

This method tolerates electron-donating and withdrawing groups on the benzyl alcohol moiety, though steric hindrance at the ortho position reduces efficiency. A key limitation is the exclusive formation of trans-chlorinated products, restricting access to stereochemical diversity.

Hydroboration-Oxidation of Isochromene Precursors

Hydroboration-oxidation of 5,8-dimethoxy-1H-isochromene provides a stereocontrolled route to racemic 1,3-dihydrobenzo[de]isochromen-1-ol.

Synthetic Pathway

  • Isochromene Synthesis : A ruthenium-mediated isomerization/ring-closing metathesis of diallylated precursors yields 5,8-dimethoxy-1H-isochromene in 47% overall yield.

  • Hydroboration-Oxidation : Treatment with borane-THF followed by oxidative workup affords the racemic alcohol in 84% yield. The reaction proceeds via anti-Markovnikov addition, with boron preferentially attacking the less substituted carbon.

Stereochemical Considerations

While this method achieves high yields, it produces a racemic mixture. Subsequent enantiomer resolution requires additional steps, as discussed in Section 3.

Enzyme-Mediated Enantiomeric Resolution

Lipase-catalyzed acetylation resolves racemic this compound into its enantiomers.

Procedure

  • Acetylation : Racemic alcohol is acetylated to form 5,8-dimethoxy-3,4-dihydro-1H-isochromen-4-yl acetate.

  • Enzymatic Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the (R)-acetate, leaving the (S)-enantiomer intact. The process achieves >98% enantiomeric excess (ee) for both isomers.

Advantages Over Traditional Resolution

This method avoids chiral chromatography, offering scalability and reduced solvent waste. However, enzyme cost and substrate specificity limit broad applicability.

Comparative Analysis of Preparation Methods

MethodCatalysts/ConditionsYield (%)AdvantagesLimitations
Pd-Cu CyclizationPdCl₂, CuCl₂, 25°C, 3 hr84Mild conditions, high atom economyLimited stereochemical control
HydroborationBH₃·THF, H₂O₂/NaOH84Stereospecific additionRequires racemic resolution
Enzymatic ResolutionLipase B, acetate substrate>98 eeScalable, eco-friendlyHigh enzyme cost, narrow substrate scope

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dihydrobenzo[de]isochromen-1-ol, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves oxidative cyclization or multi-step protocols starting from commercially available precursors. For example, Scholl-type oxidative cyclization using catalysts like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under anhydrous conditions can yield fused aromatic systems similar to isochromen derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol is recommended. Purity optimization requires monitoring by TLC and characterization via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR for proton environments (e.g., hydroxyl proton at δ 4.5–5.5 ppm, aromatic protons at δ 6.5–8.0 ppm) and 13C^{13}C NMR for carbonyl and aromatic carbons.
  • X-ray Crystallography : For unambiguous stereochemical assignment if crystalline derivatives are obtainable .
  • IR Spectroscopy : To confirm hydroxyl (O–H stretch ~3200–3600 cm1^{-1}) and ether (C–O–C ~1200 cm1^{-1}) functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow general organic chemistry safety guidelines:

  • Use fume hoods for volatile solvents and irritants.
  • Wear nitrile gloves and safety goggles to avoid skin/eye contact (irritant properties are common in fused aromatic alcohols) .
  • Store in airtight containers away from oxidizers due to potential reactivity of the hydroxyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify reactive sites. For example, the hydroxyl group’s electron-donating effect may activate specific aromatic positions. Solvent effects (PCM models) should be included to simulate reaction conditions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Systematic analysis of variables is required:

  • Reaction Optimization : Use Design of Experiments (DoE) to test temperature, catalyst loading, and solvent polarity.
  • Byproduct Identification : LC-MS or GC-MS to trace side products (e.g., over-oxidation or dimerization).
  • Reproducibility Checks : Compare anhydrous vs. moisture-containing conditions, as water can hydrolyze intermediates .

Q. How can solvatochromic studies elucidate the solvent-dependent photophysical properties of this compound?

  • Methodological Answer : Prepare solutions in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Measure UV-Vis absorbance and fluorescence emission spectra. Use the Lippert-Mataga equation to correlate Stokes shifts with solvent polarity parameters. This reveals intramolecular charge transfer (ICT) behavior, relevant for optoelectronic applications .

Q. What role does this compound play in medicinal chemistry scaffold design?

  • Methodological Answer : Its rigid fused-ring structure serves as a core for kinase inhibitors or GPCR modulators. Docking studies (AutoDock Vina) can predict binding affinities to target proteins (e.g., cyclin-dependent kinases). Synthetic modifications (e.g., introducing sulfonyl or amino groups) enhance bioavailability and selectivity .

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